molecular formula C8H14O B14668859 6-Methylbicyclo[4.1.0]heptan-1-ol CAS No. 50338-56-2

6-Methylbicyclo[4.1.0]heptan-1-ol

Cat. No.: B14668859
CAS No.: 50338-56-2
M. Wt: 126.20 g/mol
InChI Key: DJZZWSRQZDNJMU-UHFFFAOYSA-N
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Description

6-Methylbicyclo[410]heptan-1-ol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[410]heptane ring system with a methyl group and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbicyclo[4.1.0]heptan-1-ol typically involves the cyclization of suitable precursors. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of 6-Methylbicyclo[4.1.0]heptan-2-one.

    Reduction: Formation of 6-Methylbicyclo[4.1.0]heptane.

    Substitution: Formation of 6-Methylbicyclo[4.1.0]heptan-1-chloride or 6-Methylbicyclo[4.1.0]heptan-1-bromide.

Scientific Research Applications

6-Methylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Methylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

  • 6-Methylbicyclo[4.1.0]heptan-2-ol
  • 6-Methylbicyclo[4.1.0]heptan-2-one
  • 7-Oxabicyclo[4.1.0]heptan-2-one

Uniqueness: 6-Methylbicyclo[4.1.0]heptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

50338-56-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylbicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7,9)6-7/h9H,2-6H2,1H3

InChI Key

DJZZWSRQZDNJMU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1(C2)O

Origin of Product

United States

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